Cas no 2287321-66-6 ({3-methylbicyclo1.1.1pentan-1-yl}methanesulfonyl chloride)

{3-methylbicyclo1.1.1pentan-1-yl}methanesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2287321-66-6
- (3-Methyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride
- {3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride
- EN300-28330518
- EN300-6761819
- {3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfon yl chloride
- Bicyclo[1.1.1]pentane-1-methanesulfonyl chloride, 3-methyl-
- {3-methylbicyclo1.1.1pentan-1-yl}methanesulfonyl chloride
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- MDL: MFCD34185710
- インチ: 1S/C7H11ClO2S/c1-6-2-7(3-6,4-6)5-11(8,9)10/h2-5H2,1H3
- InChIKey: QSZLCOSYIRKOPF-UHFFFAOYSA-N
- ほほえんだ: ClS(CC12CC(C)(C1)C2)(=O)=O
計算された属性
- せいみつぶんしりょう: 194.0168285g/mol
- どういたいしつりょう: 194.0168285g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 268
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 42.5Ų
じっけんとくせい
- 密度みつど: 1.466±0.06 g/cm3(Predicted)
- ふってん: 252.2±9.0 °C(Predicted)
{3-methylbicyclo1.1.1pentan-1-yl}methanesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28330518-1.0g |
{3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287321-66-6 | 1.0g |
$3053.0 | 2023-07-06 | ||
Enamine | EN300-28330518-10.0g |
{3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287321-66-6 | 10.0g |
$13126.0 | 2023-07-06 | ||
Enamine | EN300-6761819-0.5g |
{3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287321-66-6 | 95.0% | 0.5g |
$2382.0 | 2025-03-13 | |
Enamine | EN300-28330518-0.25g |
{3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287321-66-6 | 0.25g |
$2808.0 | 2023-07-06 | ||
Enamine | EN300-6761819-5.0g |
{3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287321-66-6 | 95.0% | 5.0g |
$8853.0 | 2025-03-13 | |
Enamine | EN300-28330518-0.05g |
{3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287321-66-6 | 0.05g |
$2564.0 | 2023-07-06 | ||
Enamine | EN300-28330518-0.1g |
{3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287321-66-6 | 0.1g |
$2686.0 | 2023-07-06 | ||
Aaron | AR02AG97-10g |
{3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287321-66-6 | 95% | 10g |
$18074.00 | 2023-12-15 | |
1PlusChem | 1P02AG0V-100mg |
{3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287321-66-6 | 95% | 100mg |
$1370.00 | 2024-05-24 | |
Aaron | AR02AG97-2.5g |
{3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287321-66-6 | 95% | 2.5g |
$8252.00 | 2023-12-15 |
{3-methylbicyclo1.1.1pentan-1-yl}methanesulfonyl chloride 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
{3-methylbicyclo1.1.1pentan-1-yl}methanesulfonyl chlorideに関する追加情報
Introduction to {3-methylbicyclo1.1.1pentan-1-yl}methanesulfonyl chloride (CAS No: 2287321-66-6)
{3-methylbicyclo1.1.1pentan-1-yl}methanesulfonyl chloride} is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by its CAS number 2287321-66-6, belongs to a class of molecules that exhibit intriguing chemical behaviors, making it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of {3-methylbicyclo1.1.1pentan-1-yl}methanesulfonyl chloride consists of a bicyclic framework with a methyl group at the third position, contributing to its complex three-dimensional arrangement. This structural complexity not only influences its reactivity but also opens up possibilities for diverse applications in drug discovery and material science. The presence of a sulfonyl chloride functional group further enhances its utility as a synthetic building block, allowing for the introduction of various substituents through nucleophilic substitution reactions.
In recent years, there has been growing interest in the development of novel scaffolds for pharmaceutical applications, and {3-methylbicyclo1.1.1pentan-1-yl}methanesulfonyl chloride has emerged as a promising candidate. Its unique structural features make it an attractive starting point for designing molecules with specific biological activities. For instance, researchers have explored its potential in the synthesis of protease inhibitors, which are crucial in treating various diseases such as cancer and inflammation.
One of the most compelling aspects of {3-methylbicyclo1.1.1pentan-1-yl}methanesulfonyl chloride is its role in facilitating the introduction of sulfonyl groups into complex molecules. Sulfonyl groups are well-known for their ability to enhance binding affinity and metabolic stability, making them highly valuable in drug design. The sulfonyl chloride moiety, in particular, allows for the facile formation of sulfonamides, which are prevalent in many therapeutic agents.
Recent studies have demonstrated the utility of {3-methylbicyclo1.1.1pentan-1-yl}methanesulfonyl chloride in the development of novel antiviral agents. The compound's ability to serve as a precursor for sulfonamide-based molecules has been leveraged to create inhibitors targeting viral proteases and polymerases. These inhibitors have shown promise in preclinical trials, highlighting the potential of this compound as a key intermediate in antiviral drug development.
The synthesis of {3-methylbicyclo1.1.1pentan-1-yl}methanesulfonyl chloride involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, including catalytic processes and asymmetric hydrogenation, have been employed to achieve high yields and enantiopurity. These synthetic advances not only enhance the accessibility of the compound but also contribute to the development of more efficient synthetic routes for other complex molecules.
In addition to its pharmaceutical applications, {3-methylbicyclo1.1.1pentan-1-yl}methanesulfonyl chloride has found utility in material science research. Its unique structural properties make it a suitable candidate for designing novel polymers and materials with enhanced mechanical and thermal properties. Researchers have explored its incorporation into polymer backbones to create materials with tailored functionalities, such as biodegradability and stimuli responsiveness.
The chemical reactivity of {3-methylbicyclo1.1.1pentan-1-yl}methanesulfonyl chloride has also been studied in the context of green chemistry initiatives. Efforts have been made to develop solvent-free and catalytic reactions that minimize waste and energy consumption while maintaining high reaction efficiencies. These sustainable approaches align with the growing emphasis on environmentally friendly practices in chemical synthesis.
Future research directions for {3-methylbicyclo1.1.1pentan-1-yl}methanesulfonyl chloride include exploring its potential in drug discovery beyond protease inhibitors and antivirals. The compound's versatility as a synthetic intermediate suggests broad applicability in designing molecules targeting various diseases, including neurodegenerative disorders and infectious diseases caused by emerging pathogens.
In conclusion, {3-methylbicyclo1.1.1pentan-1-yl}methanesulfonyl chloride (CAS No: 2287321-66-6) is a multifaceted compound with significant potential in pharmaceutical and material science applications. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel bioactive molecules and advanced materials. As synthetic methodologies continue to evolve, the utility of this compound is expected to expand further, contributing to advancements across multiple scientific disciplines.
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